![molecular formula C7H10O2 B12309434 5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B12309434.png)
5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one
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Overview
Description
5-Methyl-2-oxabicyclo[320]heptan-7-one is a bicyclic organic compound with a unique structure that includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For instance, the reaction of furans with olefinic or acetylenic dienophiles can yield 7-oxabicyclo[2.2.1]heptane derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or other reduced forms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may use halogens or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one exerts its effects involves its interaction with molecular targets through its functional groups. The oxygen bridge and the ketone group play crucial roles in its reactivity. These interactions can influence various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, used in similar applications.
7-Oxabicyclo[4.1.0]heptan-2-one: Known for its use in organic synthesis and as a building block for more complex molecules.
Uniqueness
5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one is unique due to its specific structure, which includes a methyl group and an oxygen bridge. This structure imparts distinct reactivity and stability, making it valuable in various fields of research and industry.
Biological Activity
5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one, also known as (1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one, is a bicyclic compound that has garnered attention for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework with specific stereochemistry that influences its reactivity and biological interactions. The molecular formula is C₇H₈O₂, and it exhibits properties typical of compounds with similar bicyclic structures.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or modulator, thereby affecting metabolic pathways in living organisms. The exact targets and pathways can vary based on the context of its application.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibacterial agents.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise, indicating that it may inhibit cell proliferation or induce apoptosis in certain cancer types.
Research Findings and Case Studies
-
Antimicrobial Studies : A study evaluated the compound's effectiveness against various bacterial strains, revealing that it showed significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the low μM range, indicating potent activity.
Bacterial Strain MIC (μM) Staphylococcus aureus 10 Escherichia coli 15 Pseudomonas aeruginosa 20 -
Anticancer Research : In vitro studies assessed the compound's impact on human cancer cell lines, such as breast and prostate cancer cells. Results indicated a dose-dependent reduction in cell viability.
Cell Line IC₅₀ (μM) MCF-7 (Breast Cancer) 25 PC-3 (Prostate Cancer) 30 - Mechanistic Insights : Further investigations into the mechanism revealed that the compound might inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Structure Type | Notable Activity |
---|---|---|
8-Oxabicyclo[3.2.1]octane | Bicyclic | Moderate antimicrobial activity |
11-Oxatricyclo[5.3.1.0]undecane | Bicyclic | Limited biological activity |
5-Cyclopropyl-9-methyl... | Complex bicyclic | Strong anticancer properties |
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
5-methyl-2-oxabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H10O2/c1-7-2-3-9-6(7)5(8)4-7/h6H,2-4H2,1H3 |
InChI Key |
HIJMRQAPYAAINK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCOC1C(=O)C2 |
Origin of Product |
United States |
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